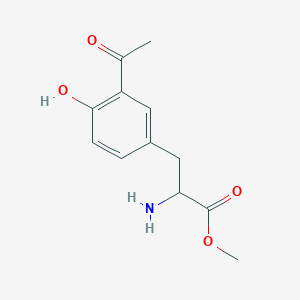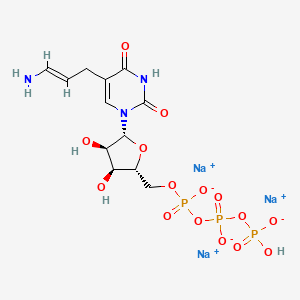
(+)-Dibenzoyl-L-tartaric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Dibenzoyl-L-tartaric anhydride is a chiral compound derived from tartaric acid. It is widely used in organic synthesis, particularly in the resolution of racemic mixtures. The compound is known for its ability to form diastereomeric salts with various enantiomers, making it a valuable tool in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Dibenzoyl-L-tartaric anhydride can be synthesized through the reaction of dibenzoyl-L-tartaric acid with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:
Dibenzoyl-L-tartaric acid+Acetic anhydride→(+)-Dibenzoyl-L-tartaric anhydride+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(+)-Dibenzoyl-L-tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dibenzoyl-L-tartaric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and may require catalysts or heating.
Major Products
Hydrolysis: Dibenzoyl-L-tartaric acid.
Esterification: Esters of dibenzoyl-L-tartaric acid.
Amidation: Amides of dibenzoyl-L-tartaric acid.
Scientific Research Applications
(+)-Dibenzoyl-L-tartaric anhydride is used in various scientific research applications, including:
Chemistry: Used in the resolution of racemic mixtures to obtain enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (+)-Dibenzoyl-L-tartaric anhydride involves its ability to form diastereomeric salts with enantiomers. This property allows it to separate racemic mixtures into their individual enantiomers. The molecular targets and pathways involved include interactions with chiral centers and the formation of stable diastereomeric complexes.
Comparison with Similar Compounds
Similar Compounds
- Dibenzoyl-D-tartaric anhydride
- Dibenzoyl-L-tartaric acid
- Dibenzoyl-D-tartaric acid
Comparison
(+)-Dibenzoyl-L-tartaric anhydride is unique in its ability to form diastereomeric salts with enantiomers, making it highly effective in the resolution of racemic mixtures. Compared to its counterparts, such as dibenzoyl-D-tartaric anhydride, it offers distinct stereochemical properties that are valuable in various applications.
Properties
CAS No. |
116780-73-5 |
|---|---|
Molecular Formula |
C18H12O7 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[(3S,4S)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |
InChI Key |
OXIKRMSPXYQFOT-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)
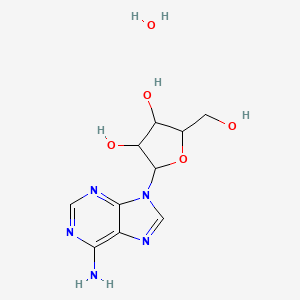
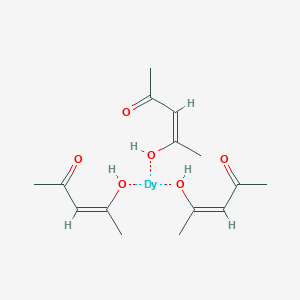
![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
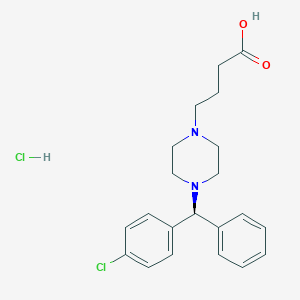
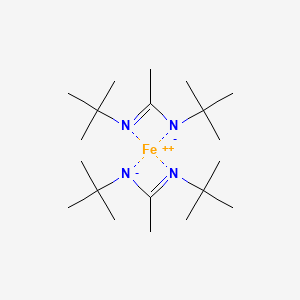

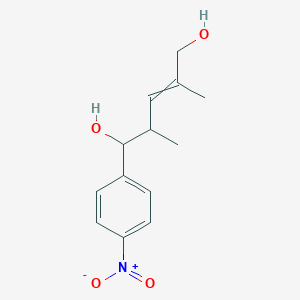
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)

